4-cyclopentyl-1-methyl-3-(1-(3-methylbenzoyl)piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one
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Overview
Description
4-CYCLOPENTYL-1-METHYL-3-[1-(3-METHYLBENZOYL)PIPERIDIN-4-YL]-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE is a complex organic compound that features a triazolone core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-CYCLOPENTYL-1-METHYL-3-[1-(3-METHYLBENZOYL)PIPERIDIN-4-YL]-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Triazolone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with carbonyl compounds under acidic or basic conditions.
Introduction of the Cyclopentyl Group: This step often involves the alkylation of the triazolone core using cyclopentyl halides in the presence of a base.
Attachment of the Benzoyl-Substituted Piperidine: This can be done through a series of reactions including the formation of the piperidine ring, followed by benzoylation and subsequent coupling with the triazolone core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-CYCLOPENTYL-1-METHYL-3-[1-(3-METHYLBENZOYL)PIPERIDIN-4-YL]-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzoyl and piperidine moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
4-CYCLOPENTYL-1-METHYL-3-[1-(3-METHYLBENZOYL)PIPERIDIN-4-YL]-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Biological Research: It is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Industrial Applications: The compound’s unique structural properties make it a candidate for use in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 4-CYCLOPENTYL-1-METHYL-3-[1-(3-METHYLBENZOYL)PIPERIDIN-4-YL]-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- **4-CYCLOPENTYL-1-METHYL-3-[1-(3-METHYLBENZOYL)PIPERIDIN-4-YL]-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE shares similarities with other triazolone derivatives, such as:
- 4-CYCLOPENTYL-1-METHYL-3-[1-(4-METHYLBENZOYL)PIPERIDIN-4-YL]-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE
- 4-CYCLOPENTYL-1-METHYL-3-[1-(2-METHYLBENZOYL)PIPERIDIN-4-YL]-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE
Uniqueness
The uniqueness of 4-CYCLOPENTYL-1-METHYL-3-[1-(3-METHYLBENZOYL)PIPERIDIN-4-YL]-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C21H28N4O2 |
---|---|
Molecular Weight |
368.5 g/mol |
IUPAC Name |
4-cyclopentyl-2-methyl-5-[1-(3-methylbenzoyl)piperidin-4-yl]-1,2,4-triazol-3-one |
InChI |
InChI=1S/C21H28N4O2/c1-15-6-5-7-17(14-15)20(26)24-12-10-16(11-13-24)19-22-23(2)21(27)25(19)18-8-3-4-9-18/h5-7,14,16,18H,3-4,8-13H2,1-2H3 |
InChI Key |
AVLFAHFVKJRAIU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N2CCC(CC2)C3=NN(C(=O)N3C4CCCC4)C |
Origin of Product |
United States |
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